2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide
Description
The compound 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide is a heterocyclic acetamide derivative characterized by a 1,2-dihydropyridinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an N-(4-methylphenyl)acetamide side chain. Crystallographic analysis using programs like SHELX could elucidate its three-dimensional conformation, which is critical for understanding its binding interactions.
Properties
IUPAC Name |
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-9-11-19(12-10-15)25-20(29)14-28-17(3)13-16(2)21(24(28)30)23-26-22(27-31-23)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQMMCAOBXHTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the construction of the dihydropyridine ring, and finally the acetamide group is introduced.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Dihydropyridine Ring Formation: The dihydropyridine ring is often formed via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Acetamide Group Introduction: The final step involves the acylation of the dihydropyridine intermediate with an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are required to elucidate the exact mechanism, it is likely that the compound interacts with enzymes or receptors involved in key biological processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity Variations
The 1,2,4-oxadiazole ring in the target compound is a common pharmacophore in drug discovery. Comparisons with nitrothiophen- and nitroimidazole-containing analogs (e.g., antimycobacterial agents) reveal that the presence of electron-withdrawing groups (e.g., nitro) on heteroaromatic rings significantly impacts bioactivity. For instance:
*The target compound’s 3-phenyl-1,2,4-oxadiazole may enhance stability and binding affinity compared to nitroimidazole analogs, as phenyl groups often improve lipophilicity and π-π interactions .
Acetamide Side Chain Modifications
The N-(4-methylphenyl)acetamide group distinguishes the target compound from simpler acetamide derivatives. For example, in antimycobacterial studies, substitutions on the phenyl ring (e.g., nitro groups) correlate with enhanced activity. A comparison with inactive analogs lacking nitro groups highlights the importance of electron-deficient aromatic systems (Table 1 in ). The 4-methyl substituent in the target compound may balance solubility and membrane permeability, though direct data are unavailable.
Hydrogen Bonding and Crystallography
Hydrogen-bonding patterns influence molecular aggregation and crystal packing, which can affect bioavailability. Graph set analysis (as described in ) could classify its intermolecular interactions, contrasting with simpler acetamides that exhibit weaker or less directional bonding networks.
Methodological Considerations in Compound Comparison
Similarity Metrics in Virtual Screening
Structural similarity assessments often rely on Tanimoto coefficients or fingerprint-based algorithms. However, these methods may overlook subtle differences in bioactivity, as seen in nitroimidazole vs. nitrothiophen derivatives . The target compound’s unique oxadiazole-pyridinone scaffold may yield low similarity scores with conventional databases, necessitating 3D pharmacophore modeling for accurate comparisons.
Analytical Techniques for Physicochemical Properties
Critical micelle concentration (CMC) determination methods, such as spectrofluorometry and tensiometry, are used to compare surfactant-like behavior in related compounds (e.g., quaternary ammonium salts) .
Biological Activity
The compound 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule that incorporates a variety of functional groups, including a pyridine ring and an oxadiazole moiety. This structural diversity suggests potential biological activities that merit thorough investigation.
Chemical Structure
The IUPAC name of the compound highlights its intricate structure:
- IUPAC Name : this compound
The molecular formula is , and its molecular weight is approximately 440.48 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the oxadiazole moiety in this compound suggests a similar potential. Research has shown that compounds containing the oxadiazole structure can disrupt biofilm formation and have demonstrated effectiveness against various bacterial strains. For instance, compounds with an acetyl group have been reported to show greater antimicrobial activity compared to their non-acetyl counterparts .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In vitro studies involving cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) have been conducted to evaluate the cytotoxic effects of related oxadiazole derivatives. These studies revealed that certain derivatives could stimulate cell viability at specific concentrations while also exhibiting cytotoxic effects at higher doses .
Table 1: Cytotoxicity Results for Selected Compounds
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| Compound 24 | 100 | 92 | 79 |
| Compound 25 | 200 | 68 | 73 |
| Compound 29 | 50 | 96 | 127 |
This table illustrates the varying effects of different concentrations on cell viability, indicating that while some compounds enhance viability, others may induce cytotoxicity.
The mechanism by which these compounds exert their biological effects is hypothesized to involve interactions at the molecular level that influence gene expression related to antimicrobial resistance and cell proliferation. The presence of functional groups such as -N=CO in the oxadiazole structure has been linked to significant biological activity through modulation of cellular pathways .
Case Studies
A notable case study involved synthesizing a series of oxadiazole derivatives and evaluating their biological activities. The study found that several compounds exhibited potent antibacterial activity against resistant strains of bacteria, outperforming standard antibiotics like ciprofloxacin in some tests . This reinforces the potential therapeutic applications of such compounds in combating antibiotic resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
